An In-depth Technical Guide to the Structure and Function of Azido-PEG3-Val-Cit-PAB-OH
An In-depth Technical Guide to the Structure and Function of Azido-PEG3-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG3-Val-Cit-PAB-OH, a critical component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document details the molecule's chemical architecture, its mechanism of action as a cleavable linker, and provides detailed protocols for its use in experimental settings.
Molecular Structure and Components
Azido-PEG3-Val-Cit-PAB-OH is a hetero-bifunctional linker designed for precision in drug delivery. Its structure is modular, with each component serving a distinct and vital role in its overall function. The molecule consists of five key moieties: an azide (B81097) group, a polyethylene (B3416737) glycol spacer, a dipeptide unit, a self-immolative spacer, and a terminal hydroxyl group.
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Azido (B1232118) Group (N₃): This functional group is a cornerstone of "click chemistry."[1] It allows for the highly efficient and specific covalent attachment of the linker to molecules containing a corresponding alkyne group (e.g., DBCO or BCN) through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This bioorthogonal reaction is highly valued for its ability to proceed under mild, aqueous conditions without interfering with biological processes.[3]
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Polyethylene Glycol (PEG3): The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the aqueous solubility of the entire molecule and the resulting conjugate.[4][5] This improved solubility can help prevent aggregation of the final ADC product.[4]
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Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][6] The Val-Cit linker is relatively stable in systemic circulation but is efficiently cleaved in the acidic environment of the lysosome, ensuring targeted payload release.[6]
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p-Aminobenzyl Alcohol (PAB-OH): The PAB moiety functions as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which liberates the attached drug molecule in its unmodified, active form.[7] The hydroxyl (-OH) group on the PAB moiety is the attachment point for the cytotoxic payload.
The precise connectivity of these components results in a linker that can be attached to a targeting moiety (like an antibody) via its azide group and can carry a therapeutic payload on its hydroxyl group, releasing it only upon entering the target cell's lysosome.
Chemical Structure Diagram
Caption: Molecular components of Azido-PEG3-Val-Cit-PAB-OH.
Physicochemical Properties
The quantitative properties of Azido-PEG3-Val-Cit-PAB-OH are essential for its application in bioconjugation and drug delivery research.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄N₈O₈ | [2][4][5] |
| Molecular Weight | 608.69 g/mol | [2] |
| CAS Number | 2055024-65-0 | [2][4][5][6] |
| Purity | Typically ≥95% | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Water | [5] |
Mechanism of Action in Antibody-Drug Conjugates
The primary application of Azido-PEG3-Val-Cit-PAB-OH is as a cleavable linker in ADCs. The mechanism of payload release is a multi-step process that ensures targeted drug delivery.
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Conjugation: The azido group of the linker is conjugated to an alkyne-modified monoclonal antibody via a SPAAC reaction. The hydroxyl group of the PAB moiety is esterified with a cytotoxic drug.
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Circulation: The resulting ADC circulates in the bloodstream, where the Val-Cit linker remains largely intact.
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Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell, leading to the internalization of the ADC via endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.
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Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[4][6]
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Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, ultimately inducing cell death.[7]
Signaling and Cleavage Pathway Diagram
Caption: ADC internalization and payload release pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments involving Azido-PEG3-Val-Cit-PAB-OH.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis
This protocol describes the conjugation of an azide-containing linker to a DBCO-modified antibody.
Materials:
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DBCO-modified monoclonal antibody in an azide-free buffer (e.g., PBS, pH 7.4).
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Azido-PEG3-Val-Cit-PAB-Payload construct.
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Anhydrous DMSO.
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Size-exclusion chromatography (SEC) column for purification.
Procedure:
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Reagent Preparation:
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Prepare the DBCO-modified antibody at a concentration of 1-10 mg/mL in PBS.
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Dissolve the Azido-PEG3-Val-Cit-PAB-Payload construct in DMSO to a stock concentration of 10 mM.
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-
Conjugation Reaction:
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Incubation:
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Purification:
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Purify the resulting ADC using an SEC column to remove any unreacted linker-payload and aggregates.
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-
Characterization:
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Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
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Experimental Workflow for SPAAC Conjugation
References
- 1. Azido-PEG3-Val-Cit-PAB-OH | ADC连接子 | MCE [medchemexpress.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG3-Val-Cit-PAB-OH, ADC linker, 2055024-65-0 | BroadPharm [broadpharm.com]
- 6. Azido-PEG3-Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 7. Azido-PEG3-Val-Cit-PAB-PNP, CAS 2055047-18-0 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
